molecular formula C9H10N2O2 B12634190 N-(furan-2-ylmethyl)-5-methylisoxazol-3-amine

N-(furan-2-ylmethyl)-5-methylisoxazol-3-amine

Cat. No.: B12634190
M. Wt: 178.19 g/mol
InChI Key: WYPVJIBGUJBVDA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-methylisoxazol-3-amine is a heterocyclic compound that contains both furan and isoxazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-methylisoxazol-3-amine typically involves the reaction of furan-2-carbaldehyde with 5-methylisoxazol-3-amine under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-methylisoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(furan-2-ylmethyl)-5-methylisoxazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-methylisoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

Uniqueness

N-(furan-2-ylmethyl)-5-methylisoxazol-3-amine is unique due to the presence of both furan and isoxazole rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-1,2-oxazol-3-amine

InChI

InChI=1S/C9H10N2O2/c1-7-5-9(11-13-7)10-6-8-3-2-4-12-8/h2-5H,6H2,1H3,(H,10,11)

InChI Key

WYPVJIBGUJBVDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NCC2=CC=CO2

Origin of Product

United States

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